molecular formula C12H16O4 B13592986 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid

3-(3-Ethoxy-2-methoxyphenyl)propanoic acid

Katalognummer: B13592986
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: YBUUHMLLTJIKID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Ethoxy-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of phenylpropanoic acid, featuring both ethoxy and methoxy substituents on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid typically involves the alkylation of 3-(2-methoxyphenyl)propanoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Ethoxy-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 3-(3-ethoxy-2-methoxyphenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Ethoxy-2-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the aromatic ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Methoxyphenyl)propanoic acid
  • 3-(2-Methoxyphenyl)propanoic acid
  • 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid

Uniqueness

3-(3-Ethoxy-2-methoxyphenyl)propanoic acid is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific positioning of these substituents can affect the compound’s overall properties, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

3-(3-ethoxy-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O4/c1-3-16-10-6-4-5-9(12(10)15-2)7-8-11(13)14/h4-6H,3,7-8H2,1-2H3,(H,13,14)

InChI-Schlüssel

YBUUHMLLTJIKID-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1OC)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.